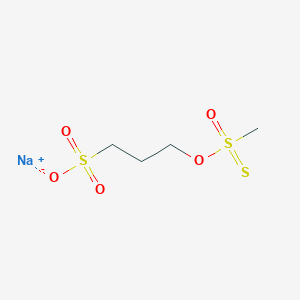

Sodium (3-sulfonatopropyl) methanethiosulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (3-sulfonatopropyl) methanethiosulfonate, also known as MTSPS, is a negatively charged MTS reagent . It appears as a white solid that is soluble in water, DMSO, or DMF .

Molecular Structure Analysis

The molecular formula of Sodium (3-sulfonatopropyl) methanethiosulfonate is C4H9NaO5S3 . It has a molecular weight of 256.30 .Chemical Reactions Analysis

Sodium (3-sulfonatopropyl) methanethiosulfonate specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA A receptor channel and of lactose permease .Physical And Chemical Properties Analysis

Sodium (3-sulfonatopropyl) methanethiosulfonate is a white solid that is soluble in water, DMSO, or DMF . It has a molecular weight of 256.30 .Scientific Research Applications

Application in Protein Research

Specific Scientific Field

The specific scientific field of application for Sodium (3-sulfonatopropyl) methanethiosulfonate is Protein Research , particularly with membrane proteins .

Summary of the Application

Sodium (3-sulfonatopropyl) methanethiosulfonate is a negatively charged MTS reagent . MTS (methanethiosulfonate) reagents were first developed as powerful tools to probe the structures and functions of proteins, particularly membrane proteins such as ion channels .

Results or Outcomes

The results or outcomes of using Sodium (3-sulfonatopropyl) methanethiosulfonate in protein research would depend on the specific protein and experimental conditions. However, the use of MTS reagents can provide valuable insights into the structure and function of proteins, particularly membrane proteins such as ion channels .

MTS reagents allow useful probing of the structures and function of proteins . They are commonly used in protein research to modify cysteine residues. The thiol group of the cysteine residue reacts with the methanethiosulfonate group of the MTS reagent, resulting in a disulfide bond. This can lead to changes in the protein’s structure and function, which can then be studied .

properties

IUPAC Name |

sodium;3-methylsulfonothioyloxypropane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O5S3.Na/c1-11(5,10)9-3-2-4-12(6,7)8;/h2-4H2,1H3,(H,6,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPQFPJSZUNMKC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaO5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (3-sulfonatopropyl) methanethiosulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)